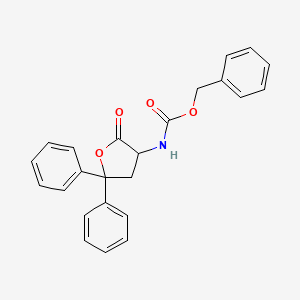![molecular formula C8H10N4S B12917423 6-[2-(Methylsulfanyl)ethyl]-7H-purine CAS No. 920503-82-8](/img/structure/B12917423.png)
6-[2-(Methylsulfanyl)ethyl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Methylsulfanyl)ethyl]-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a 2-(methylsulfanyl)ethyl group at the 6-position. The presence of the methylsulfanyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Methylsulfanyl)ethyl]-7H-purine typically involves the introduction of the 2-(methylsulfanyl)ethyl group onto the purine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the 2-(methylsulfanyl)ethyl group. This can be achieved using reagents such as 2-(methylsulfanyl)ethylamine under basic conditions.
Another approach involves the use of Grignard reagents, where the 2-(methylsulfanyl)ethyl group is introduced via a Grignard reaction with a suitable purine derivative. This method requires the use of anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(Methylsulfanyl)ethyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: Reduction of the purine ring or the methylsulfanyl group can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 2-(methylsulfanyl)ethyl group or other substituents on the purine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the purine ring or the methylsulfanyl group.
Substitution: Various substituted purine derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
6-[2-(Methylsulfanyl)ethyl]-7H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and the role of purine derivatives in biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 6-[2-(Methylsulfanyl)ethyl]-7H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets. The purine ring system can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
6-[2-(Methylsulfanyl)ethyl]-7H-purine can be compared with other purine derivatives, such as:
6-(Methylthio)purine: Similar structure but lacks the ethyl group, which may affect its chemical reactivity and biological activity.
6-(Ethylthio)purine: Similar structure but with an ethylthio group instead of a methylsulfanyl group, which may influence its properties.
6-(Methylsulfanyl)purine: Lacks the ethyl group, which may result in different chemical and biological behavior.
The presence of the 2-(methylsulfanyl)ethyl group in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
Propiedades
Número CAS |
920503-82-8 |
|---|---|
Fórmula molecular |
C8H10N4S |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
6-(2-methylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
Clave InChI |
XYSWGMAFEZNBCV-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1=C2C(=NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
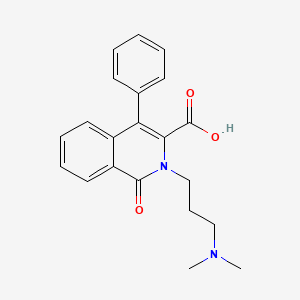
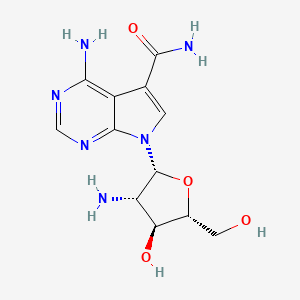
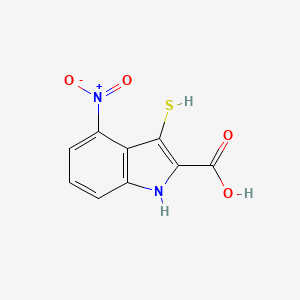
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
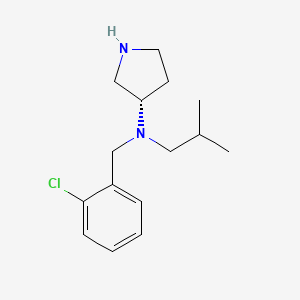

![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)


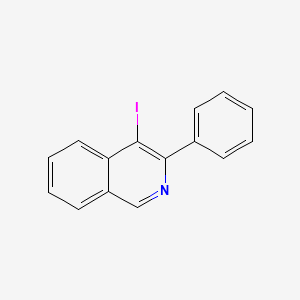
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
